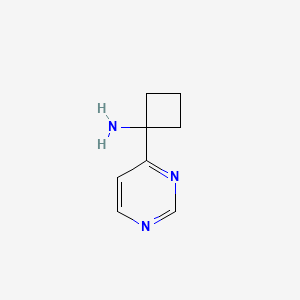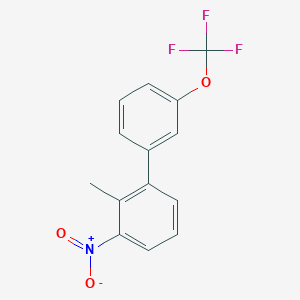
2-Methyl-3-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group, a nitro group, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-Methyl-3’-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the biphenyl ring.
Industrial Production Methods
Industrial production of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide solvent.
Oxidation: Potassium permanganate, water solvent.
Major Products Formed
Reduction: 2-Methyl-3-amino-3’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 2-Methyl-3-nitro-3’-(methoxy)-1,1’-biphenyl.
Oxidation: 2-Carboxy-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl.
Applications De Recherche Scientifique
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Methyl-3-nitro-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-Nitro-3’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the methyl group, affecting its reactivity and biological activity.
2-Methyl-3-amino-3’-(trifluoromethoxy)-1,1’-biphenyl:
The presence of the trifluoromethoxy group in 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H10F3NO3 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
2-methyl-1-nitro-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-12(6-3-7-13(9)18(19)20)10-4-2-5-11(8-10)21-14(15,16)17/h2-8H,1H3 |
Clé InChI |
PODNPSCJXKMFGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
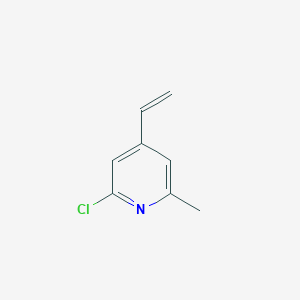
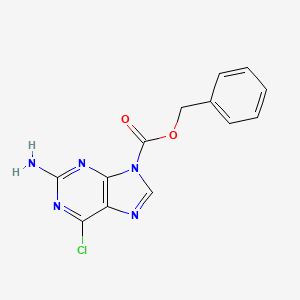
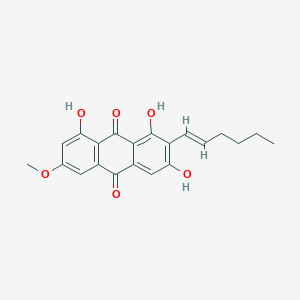
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
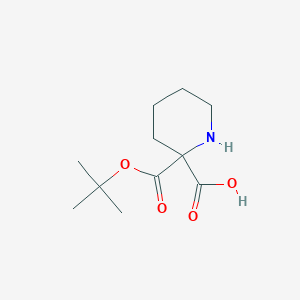
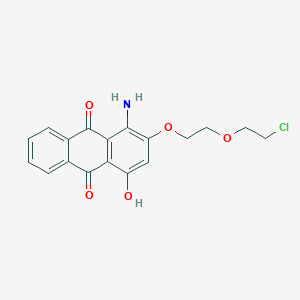
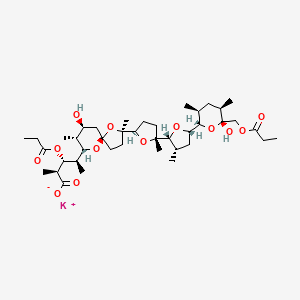
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)

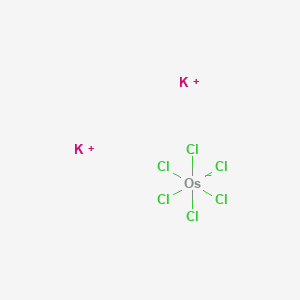
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
